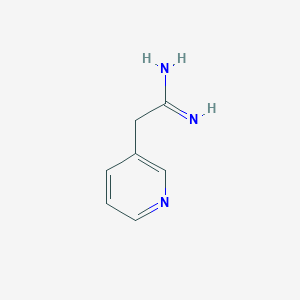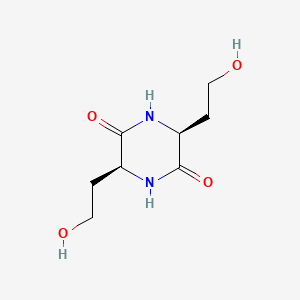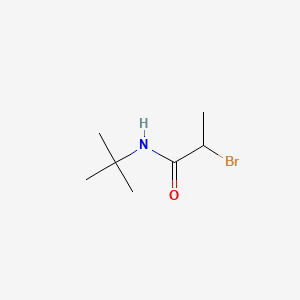
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
The compound “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” is a derivative of tetrahydrofuran, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The tert-butyl group and carbamate group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydrofuran ring, an amine group, and a tert-butyl carbamate group . The (3R,4S) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, amines can act as nucleophiles in reactions with electrophiles, and carbamates can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carbamate group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate has been studied for its potential applications in scientific research. It has been used as a chiral ligand in asymmetric catalysis, as well as a chiral modifier in the synthesis of pharmaceuticals. This compound has also been used as a chiral auxiliary in the synthesis of optically active compounds, and as a chiral building block in the synthesis of natural products.
Mechanism of Action
Target of Action
Similar compounds like tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with enzymes or receptors involved in these biochemical processes.
Mode of Action
It’s known that similar compounds participate in palladium-catalyzed cross-coupling reactions . This suggests that the compound might interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Related compounds have been used in the synthesis of tetrasubstituted pyrroles , indicating that it may influence the biochemical pathways involved in the synthesis of these compounds.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may result in the synthesis of specific organic compounds, such as n-boc-protected anilines and tetrasubstituted pyrroles .
Advantages and Limitations for Lab Experiments
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate has several advantages for use in laboratory experiments. It is easily synthesized, and is relatively inexpensive. It is also a chiral compound, meaning it can be used to induce a stereoselective reaction. However, this compound is not as effective as some other chiral ligands, and may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for the use of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate in scientific research. It could be used as a chiral modifier in the synthesis of pharmaceuticals, or as a chiral auxiliary in the synthesis of optically active compounds. It could also be used as a chiral building block in the synthesis of natural products. Additionally, this compound could be studied for its potential use as an enzyme inhibitor, and its potential applications in the treatment of certain diseases.
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





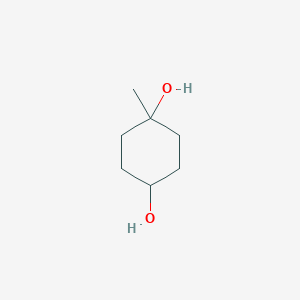
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)
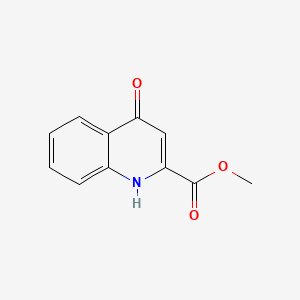
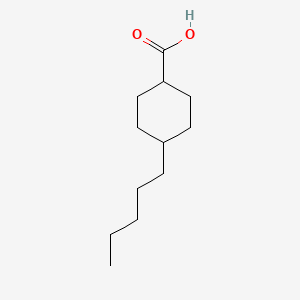
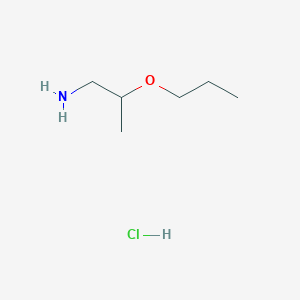
![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)
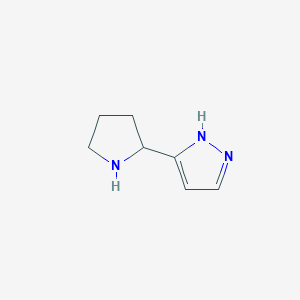
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B3021635.png)
